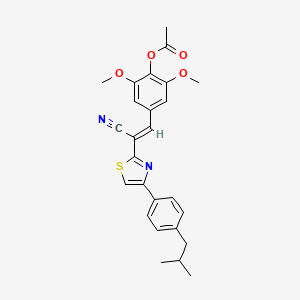
(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound with significant biological activity. This article explores its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring, a cyano group, and methoxy substituents that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values for these cell lines are notably low, indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These values suggest that this compound effectively inhibits cell proliferation in a dose-dependent manner .
The mechanism through which this compound exerts its antitumor effects involves several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in treated cells, which may contribute to its protective effects against oxidative stress .
- Targeting Specific Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly decreased the viability of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .
- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells demonstrated that treatment with the compound led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a shift towards programmed cell death .
Eigenschaften
IUPAC Name |
[4-[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-16(2)10-18-6-8-20(9-7-18)22-15-33-26(28-22)21(14-27)11-19-12-23(30-4)25(32-17(3)29)24(13-19)31-5/h6-9,11-13,15-16H,10H2,1-5H3/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERQBYWKXIFQBW-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














